5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4OS2/c18-10-3-4-13(19)12(8-10)16(24)20-6-5-11-9-26-17-21-15(22-23(11)17)14-2-1-7-25-14/h1-4,7-9H,5-6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOIOIHFALFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, which contribute to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 467.8 g/mol. The compound exhibits a complex structure that includes multiple heterocycles and substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂BrClN₄OS₂ |
| Molecular Weight | 467.8 g/mol |
| CAS Number | 941900-99-8 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions to achieve the desired heterocyclic structures. The synthesis process often includes the formation of thiazolo[3,2-b][1,2,4]triazole scaffolds known for their biological significance. For example, one study described a method using chloroacetic acid and aromatic aldehydes in a three-component reaction to yield related thiazolo compounds with notable biological activities .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Growth Inhibition : Studies have shown that related thiazolo compounds can inhibit the growth of Bcl-2-expressing human cancer cell lines with sub-micromolar IC₅₀ values. The most potent analogs demonstrated selective inhibition without affecting non-Bcl-2 expressing cell lines .
- Mechanism of Action : The mechanism often involves the disruption of anti-apoptotic pathways mediated by Bcl-2 proteins. This suggests that the compound could serve as a lead for developing Bcl-2 inhibitors aimed at treating various cancers .
Antimicrobial and Antioxidant Activities
In addition to anticancer effects, compounds within the same structural class have been evaluated for antimicrobial and antioxidant activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacteria and fungi. For instance, studies indicated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus species .
- Antioxidant Activity : Certain analogs demonstrated significant radical scavenging capabilities and metal chelation properties, indicating potential use in oxidative stress-related conditions .
Case Studies
- Study on Anticancer Activity : A recent investigation into thiazolo compounds revealed that specific modifications at the C5 position significantly enhanced their anticancer properties. The study provided structure–activity relationship (SAR) data supporting these findings .
- Evaluation of Antimicrobial Properties : Another study focused on various indole derivatives incorporated with triazole structures reported enhanced antimicrobial effects compared to standard drugs, showcasing the potential for developing new antimicrobial agents based on similar scaffolds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to thiazolo[3,2-b][1,2,4]triazole frameworks typically involves multi-step reactions that may include cyclization and functionalization processes. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been synthesized using a combination of thiazole and triazole moieties through various methodologies such as:
- Three-component reactions : These have been employed to create complex structures efficiently.
- Cyclization reactions : Often utilized to form the bicyclic systems characteristic of these compounds.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structural integrity of synthesized compounds. For example, the molecular structure of related thiazolo derivatives has been elucidated through detailed crystallographic studies, revealing their planar configurations and interatomic distances indicative of double bonds within the bicyclic frameworks .
Biological Activities
The biological activities of 5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide are diverse and promising. The following sections detail its applications in various therapeutic areas:
Anticancer Activity
Compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold have been extensively studied for their anticancer properties. Research indicates that several derivatives exhibit potent activity against various cancer cell lines. For instance:
- In vitro evaluations : Studies have shown that certain thiazolo derivatives can inhibit cancer cell proliferation effectively at micromolar concentrations without significant toxicity to normal cells .
- Mechanisms of action : The anticancer effects are often attributed to the modulation of specific signaling pathways involved in cell growth and apoptosis.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Thiazolo derivatives have been explored as non-steroidal anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes involved in inflammatory processes .
Antimicrobial Activity
Thiazolo derivatives also demonstrate antimicrobial properties against a range of pathogens. Their efficacy is linked to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .
Case Studies
Several case studies highlight the effectiveness of thiazolo derivatives in clinical and preclinical settings:
- Case Study 1 : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for anticancer activity against the NCI 60 cancer cell line panel. Notably, some compounds exhibited selective cytotoxicity towards leukemia cells while sparing normal cells .
- Case Study 2 : A derivative was evaluated for its anti-inflammatory effects in animal models of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the benzamide ring serve as primary sites for nucleophilic substitution.
-
Example : Reaction with pyrrolidine in DMF at 80°C replaces bromine with a pyrrolidine group, forming 5-pyrrolidinyl-2-chloro analogs.
Electrophilic Aromatic Substitution (EAS)
The thiophene and thiazolo-triazole rings undergo EAS due to their electron-rich nature.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings for structural diversification.
-
Mechanistic Insight : Bromine’s moderate reactivity enables efficient oxidative addition to Pd(0) complexes .
Reductive Dehalogenation
Catalytic hydrogenation removes halogen substituents:
| Substrate | Conditions | Product | Selectivity |
|---|---|---|---|
| C5-Bromine | H₂ (1 atm), Pd/C, EtOH | De-brominated benzamide analog | Chlorine at C2 remains intact due to stronger C–Cl bond . |
Cycloaddition and Ring-Opening Reactions
The thiazolo-triazole system undergoes cycloaddition with dipolarophiles:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| [3+2] Cycloaddition | Azides, Cu(I) catalyst | Triazolo-thiazole fused heterocycles | Expands scaffold complexity for medicinal chemistry . |
Hydrolysis and Functional Group Interconversion
The benzamide’s carbonyl group reacts under acidic/basic conditions:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | Retains thiazolo-triazole-thiophene moiety intact . |
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a triazole-thiazole fused ring and thiophene substituent. Below is a comparative analysis with key analogs:
Key Observations:
Heterocyclic Diversity : The target compound’s thiazolo-triazole-thiophene system distinguishes it from simpler thiazole- or thiophene-containing analogs (e.g., ). Fused heterocycles often improve binding to hydrophobic enzyme pockets .
Halogen Effects : Bromo and chloro substituents are common in antimicrobial and anticancer agents. highlights that halogen placement (e.g., 5-Bromo in thiazole) enhances steric and electronic interactions .
Solubility and Bioavailability: Hydroxy or amino groups (e.g., ) improve solubility, whereas sulfur-rich linkers (e.g., thioethers in ) may affect metabolic stability. The target compound’s lack of polar groups could limit solubility but enhance membrane permeability.
Biological Activity : While direct data are absent, and suggest that similar benzamide-thiazole derivatives target enzymes (PFOR) or viral pathways . The thiophene moiety in the target compound may confer additional π-stacking interactions in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
